molecular formula C6H7BF3KS B572519 Potassium 2,5-dimethylthiophene-3-trifluoroborate CAS No. 1294455-24-5

Potassium 2,5-dimethylthiophene-3-trifluoroborate

Cat. No.: B572519
CAS No.: 1294455-24-5
M. Wt: 218.086
InChI Key: QYDFOHWZTTWDDE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2,5-dimethylthiophene-3-trifluoroborate can be synthesized through a palladium-catalyzed carbonylative Suzuki coupling reaction with benzyl halides in aqueous media . The reaction typically involves the use of palladium catalysts and specific reaction conditions to ensure the successful formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Potassium 2,5-dimethylthiophene-3-trifluoroborate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound are typically diarylethanones and other carbon-carbon bonded compounds .

Scientific Research Applications

Potassium 2,5-dimethylthiophene-3-trifluoroborate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Potassium 2,5-dimethylthiophene-3-trifluoroborate primarily involves its role as a reactant in Suzuki-Miyaura coupling reactions. In these reactions, the compound undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst, facilitating the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

  • Potassium 3,5-dimethylisoxazole-4-trifluoroborate
  • Potassium 2-fluoropyrimidine-5-trifluoroborate
  • Potassium 2-chloropyrimidine-5-trifluoroborate
  • Potassium pyrimidine-5-trifluoroborate
  • Potassium thiophene-2-trifluoroborate

Uniqueness

Potassium 2,5-dimethylthiophene-3-trifluoroborate is unique due to its specific structure, which includes a thiophene ring substituted with two methyl groups and a trifluoroborate group. This structure imparts distinct reactivity and properties, making it valuable in specific organic synthesis applications .

Properties

IUPAC Name

potassium;(2,5-dimethylthiophen-3-yl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BF3S.K/c1-4-3-6(5(2)11-4)7(8,9)10;/h3H,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDFOHWZTTWDDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(SC(=C1)C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BF3KS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670593
Record name Potassium (2,5-dimethylthiophen-3-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1294455-24-5
Record name Potassium (2,5-dimethylthiophen-3-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1294455-24-5
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